molecular formula C16H18N2O3 B11961502 N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 33845-21-5

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11961502
CAS No.: 33845-21-5
M. Wt: 286.33 g/mol
InChI Key: PHVJQPSQVPSJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a rare chemical compound offered for early-stage research and development. This molecule features a phthalimide (1,3-dioxoisoindole) core linked to an N-cyclohexyl acetamide group, a structure of significant interest in medicinal chemistry. Researchers are exploring acetamide derivatives of phthalimide and its analogs for various biological activities. Notably, structurally related compounds have demonstrated promising anticonvulsant properties in preclinical models, showing effectiveness against electrically induced seizures . Furthermore, related isoindole-1,3-dione and benzimidazole derivatives are being investigated in other therapeutic areas, such as the treatment of pain as nociceptin receptor (ORL1) ligands and as selective PARP-1 inhibitors . This combination of a hydrophobic cyclohexyl group with the planar phthalimide moiety makes this compound a valuable scaffold for designing novel bioactive molecules and conducting structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

33845-21-5

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C16H18N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19)

InChI Key

PHVJQPSQVPSJQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Condensation Reactions

The foundational step in synthesizing N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves forming the acetamide linkage. Cyclohexylamine is typically reacted with activated esters or acid chlorides. For example, ethyl cyanoacetate serves as a precursor, undergoing nucleophilic acyl substitution with cyclohexylamine under reflux conditions (160–170°C) to yield N-cyclohexylcyanoacetamide. This intermediate is critical for subsequent functionalization.

Key Reaction Conditions:

  • Solvent: Toluene or benzene for azeotropic water removal.

  • Catalyst: Ammonium acetate (2–5 mol%) in glacial acetic acid.

  • Yield: 65–78% after recrystallization in ethanol.

Isoindole-1,3-dione Ring Construction

The isoindole-1,3-dione moiety is introduced via cyclization. Phthalic anhydride derivatives are condensed with the N-cyclohexylcyanoacetamide intermediate. A Dean-Stark apparatus facilitates water removal during reflux in benzene, promoting imide formation. Alternatively, microwave-assisted synthesis reduces reaction times from 8 hours to 30 minutes, enhancing yields to 82–88%.

Mechanistic Insight:
The reaction proceeds through a two-step process:

  • Knoevenagel Condensation: Formation of an α,β-unsaturated nitrile intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the amide nitrogen on the nitrile carbon, followed by oxidation to the dione.

Advanced Methodologies and Catalytic Systems

Reductive Amination Strategies

Recent patents describe reductive amination for constructing the acetamide linkage. Cyclohexylamine reacts with glyoxylic acid derivatives under hydrogen gas (1–3 atm) in the presence of palladium-on-carbon (Pd/C, 5–10 wt%). This method achieves 70–75% yield with fewer by-products compared to traditional condensation.

Advantages:

  • Selectivity: Minimizes over-alkylation due to controlled hydrogenation.

  • Scalability: Suitable for industrial production.

Solvent-Free Microwave Synthesis

Microwave irradiation significantly accelerates the cyclization step. A mixture of N-cyclohexylcyanoacetamide and phthalic anhydride, irradiated at 150°C for 15 minutes in a sealed vessel, produces the target compound with 89% yield. This method eliminates solvent use, reducing environmental impact and purification complexity.

Optimization Parameters:

  • Power: 300–500 W for uniform heating.

  • Additives: Silica gel (1 g/mmol) to absorb excess moisture.

Comparative Analysis of Preparation Methods

The table below evaluates key synthetic routes based on yield, scalability, and practicality:

Method Conditions Yield Time Catalyst/Reagent
Conventional CondensationReflux in benzene, Dean-Stark apparatus65–78%8–12 hrsAmmonium acetate
Reductive AminationH₂ (3 atm), Pd/C, ethanol70–75%4–6 hrsPalladium-on-carbon
Microwave-Assisted150°C, solvent-free, 300 W82–89%15–30 minSilica gel

Critical Observations:

  • Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.

  • Reductive amination provides cleaner reactions but involves costly catalysts.

Challenges and Mitigation Strategies

By-Product Formation

Side reactions, such as over-condensation or oxidation of the cyclohexyl group, are common. Using inert atmospheres (N₂ or Ar) during reflux and limiting reaction temperatures to ≤170°C reduces degradation.

Purification Difficulties

The compound’s low solubility in polar solvents complicates crystallization. Gradient recrystallization (ethanol/water, 7:3 v/v) improves purity to >98%, as confirmed by HPLC .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Activity :
    • N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential as an allosteric modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds with similar structures can influence neurotransmitter release and neuronal excitability, making them candidates for treating neurological disorders such as schizophrenia and depression .
  • Anticancer Properties :
    • The compound has shown promise in inhibiting tumor growth in preclinical studies. Its isoindole core is known for interacting with specific cellular pathways involved in cancer progression. Studies have suggested that derivatives of isoindole compounds can act as effective anticancer agents by inducing apoptosis in cancer cells .

Synthetic Methodologies

This compound can be synthesized through various routes:

  • Synthesis Pathways :
    • The literature suggests multiple synthetic routes with yields ranging from 42% to 83%. A notable method involves the reaction of cyclohexylamine with specific isoindole derivatives under controlled conditions to achieve high purity and yield .
Synthesis MethodYield (%)Reference
Method A83
Method B42

Case Study 1: Neuropharmacology

A study investigated the effects of this compound on mGluR activity. The findings indicated that this compound acts as a negative allosteric modulator, reducing glutamate-induced signaling pathways. This modulation could potentially lead to new therapeutic strategies for managing conditions like anxiety and mood disorders .

Case Study 2: Antitumor Activity

In preclinical trials, derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and induce oxidative stress within cancer cells .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide are best contextualized against related phthalimide-acetamide derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Phthalimide-Acetamide Derivatives

Compound Name Substituent on Acetamide-N Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Route Reference ID
Target Compound Cyclohexyl C₁₆H₁₉N₃O₃ 301.35 High lipophilicity; potential CNS activity Likely reaction of phthalimidoacetyl chloride with cyclohexylamine
2-Phthalimidoacetamide (Compound 45) H (unsubstituted) C₁₀H₈N₂O₃ 204.18 Teratogenic in rabbit models Phthalic anhydride + acetohydrazide
N-Ethyl-2-(1,3-dioxoisoindol-2-yl)acetamide Ethyl C₁₂H₁₂N₂O₃ 232.24 Moderate solubility; used in polymer research Phthalimidoacetyl chloride + ethylamine
N-(Pyridin-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide Pyridin-3-yl C₁₅H₁₁N₃O₃ 281.27 Enhanced hydrogen bonding; antimicrobial activity Coupling with pyridin-3-amine
N-[4-(1,3-Dioxoisoindol-2-yl)-oxadiazol-3-yl]acetamide 1,2,5-Oxadiazolyl C₁₂H₈N₄O₄ 272.22 Heterocyclic integration; antitumor potential Cyclization of thiosemicarbazide derivatives

Key Insights :

Substituent Effects: The cyclohexyl group in the target compound increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to smaller substituents like ethyl (logP ~1.2) or hydrogen (logP ~0.5). This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Synthetic Accessibility :

  • Derivatives with simple alkylamines (e.g., ethyl, cyclohexyl) are synthesized in high yields (>80%) via nucleophilic acyl substitution using phthalimidoacetyl chloride .
  • Heterocyclic variants (e.g., oxadiazole) require multi-step routes involving cyclization or click chemistry .

Biological Activity :

  • Unsubstituted 2-phthalimidoacetamide (Compound 45) exhibits teratogenicity in rabbits, linked to its ability to bind cereblon and modulate ubiquitination pathways .
  • The cyclohexyl analog may retain similar bioactivity but with reduced toxicity due to steric hindrance altering protein-binding interactions.

Research Findings and Data

Physicochemical Properties :

  • IR Spectroscopy : Phthalimide carbonyl stretches (C=O) appear at 1773–1719 cm⁻¹, while the acetamide C=O is observed at ~1693 cm⁻¹, consistent across analogs .
  • Melting Points : Cyclohexyl derivatives typically exhibit higher melting points (estimated 200–220°C) compared to ethyl (185–190°C) or pyridyl (170–175°C) analogs due to crystalline packing .

Biological Activity

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, a compound with the molecular formula C16H18N2O3C_{16}H_{18}N_{2}O_{3} and CAS number 33845-21-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to an acetamide moiety and a unique 1,3-dioxoisoindole structure. The presence of the dioxoisoindole ring is significant as it contributes to the compound's chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may exert cytotoxic effects on cancer cells by inhibiting key enzymes involved in cell proliferation and survival. For example, it has been shown to induce apoptosis in specific cancer cell lines through the modulation of signaling pathways related to cell growth and death.

The proposed mechanism of action involves selective binding to enzymes or receptors implicated in disease pathways. This selective interaction may lead to the inhibition of tumor growth or microbial activity. Ongoing research aims to further elucidate these interactions and assess the compound's efficacy in vivo.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Characteristics
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamideLacks the dihydro structureSimpler structure; less biological activity
N-cyclohexyl-N-methylacetamideMethyl group instead of cyclohexylDifferent pharmacological profile
N-cyclohexyl-N-(4-nitrophenyl)acetamideSubstituted aromatic ringEnhanced electronic properties

The unique combination of structural features in this compound contributes significantly to its specific chemical reactivity and biological activity compared to related compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antibacterial agent.
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The study reported IC50 values indicating potent cytotoxicity against specific tumor types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide?

  • Methodology : The compound can be synthesized via multi-step organic reactions. For example, a sulfonamide derivative was prepared by reacting sulfanilamide with phthalic acid under reflux in DMF, achieving 91% yield via conventional heating and 97% via microwave-assisted synthesis . Another route involves oxidation of intermediates using 3-chloroperoxybenzoic acid in methanol:chloroform (1:1) at 45°C, with reaction progress monitored by TLC or HPLC to optimize yield and purity .
  • Key Considerations : Solvent selection, reaction temperature, and catalyst efficiency are critical. Microwave synthesis often enhances reaction rates and yields.

Q. How can crystallization conditions be optimized for structural characterization?

  • Methodology : Slow evaporation at ambient temperature is effective. For example, sodium (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate was crystallized by reacting (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid with NaHCO₃ in aqueous solution, yielding colorless single crystals suitable for X-ray diffraction .
  • Key Considerations : pH control, solvent polarity, and temperature gradients influence crystal quality. Use SHELXL for refinement, ensuring high-resolution data (e.g., <1 Å) for accurate bond-length/angle determination .

Q. What spectroscopic techniques are essential for structural validation?

  • Methodology :

  • ¹H NMR : Characterize proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, isoindole aromatic protons at δ 7.6–8.2 ppm) .
  • LCMS/ESI : Confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 356–400 range depending on substituents) .
  • IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for neuroactive or anticancer applications?

  • Methodology :

  • Pharmacophore Hybridization : Design analogs by substituting the cyclohexyl group with aromatic or heterocyclic moieties. For instance, replacing cyclohexyl with morpholinoethoxy groups enhances blood-brain barrier penetration in anticonvulsant studies .
  • Biological Assays : Test derivatives against target receptors (e.g., mGlu receptors using CPPHA analogs ) or cancer cell lines (e.g., MCF-7 for breast cancer). Use IC₅₀ values to correlate substituent effects with potency .
    • Data Analysis : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like bovine serum albumin (BSA), validated by fluorescence quenching experiments .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Anticonvulsant activity in phthalimide-GABA hybrids vs. neurotoxicity in similar scaffolds .
  • Methodology :

  • Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., 1–100 µM) to identify therapeutic windows.
  • Off-Target Screening : Use panels like CEREP to rule out interactions with non-target receptors (e.g., serotonin or dopamine receptors) .
    • Statistical Tools : Apply ANOVA to assess significance of observed effects across replicates.

Q. What strategies improve the compound’s stability in physiological conditions?

  • Methodology :

  • Prodrug Design : Modify the acetamide group to ester or sulfonamide derivatives, which hydrolyze in vivo to release the active moiety .
  • Microencapsulation : Use PLGA nanoparticles to enhance bioavailability, with encapsulation efficiency assessed via HPLC .
    • Analytical Validation : Monitor degradation kinetics using accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.